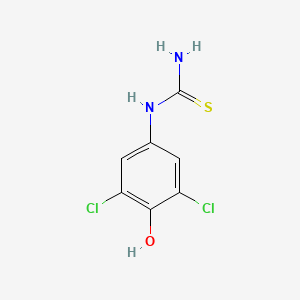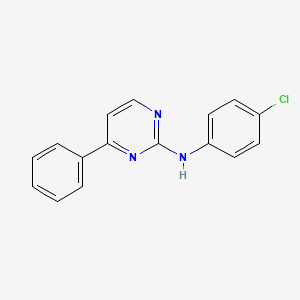
2-(4-Chlorophenyl)amino-4-phenylpyrimidine
Übersicht
Beschreibung
“2-(4-Chlorophenyl)amino-4-phenylpyrimidine” is a chemical compound with the molecular formula C16H12ClN3 . It belongs to the class of organic compounds known as benzanilides .
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminopyrimidines, has been reported in the literature. For instance, Biginelli typed three-component reactions between an aldehyde, malononitrile, and a urea constituent can give a rapid facile pyrimidine ring .Molecular Structure Analysis
The molecular weight of “2-(4-Chlorophenyl)amino-4-phenylpyrimidine” is 281.74 . The compound belongs to a centrosymmetric space group in a monoclinic crystal system .Physical And Chemical Properties Analysis
The density of “2-(4-Chlorophenyl)amino-4-phenylpyrimidine” is predicted to be 1.285±0.06 g/cm3, and its boiling point is predicted to be 478.4±47.0 °C .Wissenschaftliche Forschungsanwendungen
GPR119 Agonist for Antidiabetic Effects
A study on novel 4-amino-2-phenylpyrimidine derivatives, including compounds similar to 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, revealed their potential as GPR119 agonists. These compounds showed promising effects in improving glucose tolerance and possessing antidiabetic effects in mice. An advanced analog demonstrated not only enhanced glucose-dependent insulin secretion but also preserved pancreatic β-cell function, marking a significant contribution to diabetes treatment research (Negoro et al., 2012).
Mechanistic Insights into Nucleophilic Substitution Reactions
The conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine via nucleophilic substitution has been studied to understand the reaction mechanisms better. Research showed that the formation of the 4-amino compound likely occurs through an addition-elimination mechanism on the carbon atom, providing valuable insights into the chemistry of pyrimidine derivatives (Meeteren & Plas, 2010).
Antiviral and Antituberculostic Activities
Investigations into 4-amino-2-phenylpyrimidine derivatives have highlighted their potential in developing treatments for viral and bacterial infections. These compounds have been evaluated for their antiviral, antituberculostic, and antibacterial activities, showcasing the broad therapeutic applications of pyrimidine derivatives in addressing infectious diseases (Siddiqui et al., 2007).
Development of HIV and Kinesin Eg5 Inhibitors
A series of pyrimidine derivatives were synthesized and assessed for their antiviral activity against HIV-1 and HIV-2, as well as their ability to inhibit kinesin Eg5. These studies contribute to the ongoing search for effective treatments against HIV/AIDS and cancer, highlighting the versatility of pyrimidine derivatives in drug development (Al-Masoudi et al., 2014).
Antioxidant and Antitumor Activities
Research on nitrogen heterocycles derived from pyrimidine bases has explored their antioxidant and antitumor properties. This includes the evaluation of novel compounds for their efficacy in combating oxidative stress and tumor growth, further illustrating the potential of pyrimidine derivatives in cancer therapy and prevention (El-Moneim et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-6-8-14(9-7-13)19-16-18-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVZTGEKVVKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)amino-4-phenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



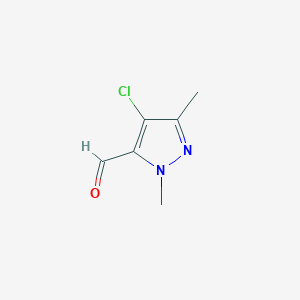
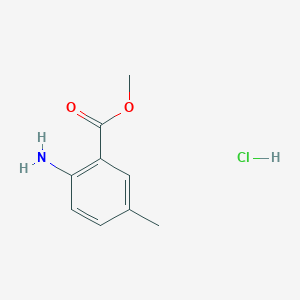

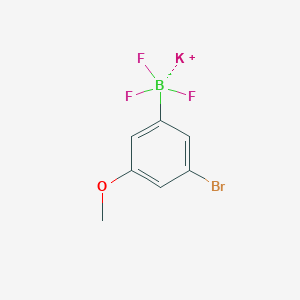
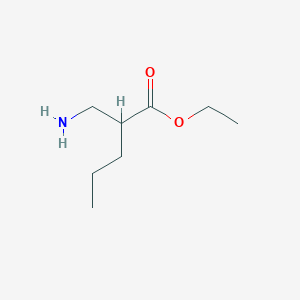
![3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1453200.png)
![2-[(4-Aminophenyl)sulfanyl]nicotinonitrile](/img/structure/B1453201.png)
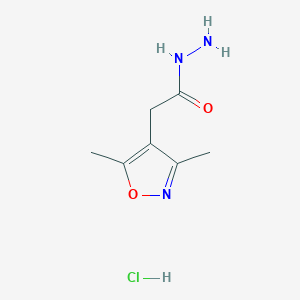
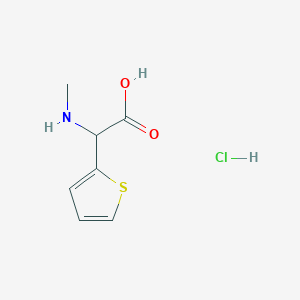
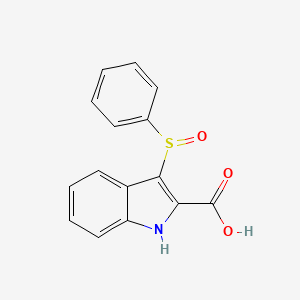
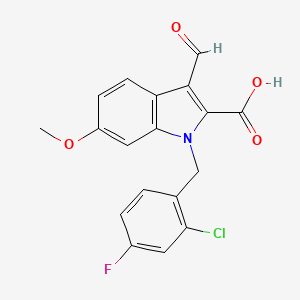
![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)
